![molecular formula C21H22N2O3 B2711334 1-(3,3-dimethyl-2-oxobutyl)-3-(4-methylphenyl)quinazoline-2,4(1H,3H)-dione CAS No. 899782-04-8](/img/structure/B2711334.png)
1-(3,3-dimethyl-2-oxobutyl)-3-(4-methylphenyl)quinazoline-2,4(1H,3H)-dione
説明
1-(3,3-dimethyl-2-oxobutyl)-3-(4-methylphenyl)quinazoline-2,4(1H,3H)-dione is a chemical compound that belongs to the quinazoline family. It is also known as DMQX and is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor. This receptor is found in the central nervous system and is involved in the regulation of synaptic plasticity, learning, and memory. DMQX has been extensively studied for its potential therapeutic applications in various neurological disorders.
作用機序
DMQX is a potent antagonist of the NMDA receptor. It binds to the receptor and prevents the activation of the ion channel. This leads to a decrease in the influx of calcium ions into the neuron, which can cause excitotoxicity and neuronal damage. By blocking the NMDA receptor, DMQX can prevent this damage and protect the neuron from injury.
Biochemical and Physiological Effects
DMQX has been shown to have a number of biochemical and physiological effects. It can reduce the levels of glutamate, an excitatory neurotransmitter, in the brain. It can also increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. DMQX has also been shown to increase the levels of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter, in the brain. This can help to reduce neuronal excitability and prevent seizures.
実験室実験の利点と制限
DMQX has several advantages for lab experiments. It is a potent and selective NMDA receptor antagonist, which makes it a useful tool for studying the role of the NMDA receptor in various neurological disorders. DMQX is also relatively stable and can be easily synthesized in the lab. However, DMQX has some limitations. It has poor solubility in water, which can make it difficult to administer in animal studies. DMQX can also have off-target effects on other receptors, which can complicate the interpretation of results.
将来の方向性
DMQX has shown promise as a potential therapeutic agent for various neurological disorders. Future research could focus on optimizing the synthesis of DMQX to improve its solubility and bioavailability. Additional studies could also investigate the potential therapeutic applications of DMQX in other neurological disorders, such as epilepsy and Parkinson's disease. Finally, future research could explore the use of DMQX in combination with other drugs to enhance its neuroprotective effects.
合成法
The synthesis method of DMQX involves the reaction of 4-methylphenylhydrazine with ethyl acetoacetate to form 3-(4-methylphenyl)quinazoline-2,4(1H,3H)-dione. The intermediate product is then reacted with 3,3-dimethyl-2-butanone to form 1-(3,3-dimethyl-2-oxobutyl)-3-(4-methylphenyl)quinazoline-2,4(1H,3H)-dione. The final product is obtained through purification and crystallization.
科学的研究の応用
DMQX has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to have neuroprotective effects in animal models of stroke, traumatic brain injury, and spinal cord injury. DMQX has also been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia.
特性
IUPAC Name |
1-(3,3-dimethyl-2-oxobutyl)-3-(4-methylphenyl)quinazoline-2,4-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-14-9-11-15(12-10-14)23-19(25)16-7-5-6-8-17(16)22(20(23)26)13-18(24)21(2,3)4/h5-12H,13H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NADMEAJDNJVJNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001320794 | |
Record name | 1-(3,3-dimethyl-2-oxobutyl)-3-(4-methylphenyl)quinazoline-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001320794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
7.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24812390 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(3,3-Dimethyl-2-oxobutyl)-3-(4-methylphenyl)quinazoline-2,4-dione | |
CAS RN |
899782-04-8 | |
Record name | 1-(3,3-dimethyl-2-oxobutyl)-3-(4-methylphenyl)quinazoline-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001320794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。